molecular formula C6H5F3N2O2 B1412288 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine CAS No. 1214365-75-9

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412288
CAS No.: 1214365-75-9
M. Wt: 194.11 g/mol
InChI Key: JFPATPOFNXMFTD-UHFFFAOYSA-N
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Description

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with amino, hydroxyl, and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amines.

    Hydroxylation: Hydroxyl groups are introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes by binding to their active sites, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)pyridine
  • 3-Amino-4-hydroxy-6-(trifluoromethyl)pyridine

Uniqueness

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring, combined with the trifluoromethyl group. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-amino-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPATPOFNXMFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine

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